molecular formula C9H13AsO3 B14163684 Arsine oxide, hydroxy(2-hydroxypropyl)phenyl- CAS No. 21905-32-8

Arsine oxide, hydroxy(2-hydroxypropyl)phenyl-

Cat. No.: B14163684
CAS No.: 21905-32-8
M. Wt: 244.12 g/mol
InChI Key: CSJZGGHEOJTTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arsine oxide, hydroxy(2-hydroxypropyl)phenyl- is an organometallic compound that contains an arsenic atom bonded to a phenyl group and an oxygen atom

Preparation Methods

The synthesis of arsine oxide, hydroxy(2-hydroxypropyl)phenyl- typically involves the reaction of phenylarsine oxide with 2-hydroxypropyl alcohol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Arsine oxide, hydroxy(2-hydroxypropyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Arsine oxide, hydroxy(2-hydroxypropyl)phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of arsine oxide, hydroxy(2-hydroxypropyl)phenyl- involves its high affinity for sulfur atoms in thiol groups. This allows it to form stable complexes with proteins containing vicinal cysteine residues. This binding can inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, and induce apoptosis in cells .

Comparison with Similar Compounds

Similar compounds to arsine oxide, hydroxy(2-hydroxypropyl)phenyl- include other organoarsenic compounds like phenylarsine oxide and triphenylarsine. These compounds share similar chemical properties but differ in their specific functional groups and applications. For example, phenylarsine oxide is commonly used in biochemical research for studying ligand-receptor binding, while triphenylarsine is used in organic synthesis as a ligand in transition metal catalysis .

Properties

CAS No.

21905-32-8

Molecular Formula

C9H13AsO3

Molecular Weight

244.12 g/mol

IUPAC Name

3-hydroxypropyl(phenyl)arsinic acid

InChI

InChI=1S/C9H13AsO3/c11-8-4-7-10(12,13)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,12,13)

InChI Key

CSJZGGHEOJTTTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](=O)(CCCO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.